High Enantioselectivity (E > 100) for L-Enantiomer in Lipase-Catalyzed Kinetic Resolution of Glyceryl Ester Derivative
The enzymatic resolution of racemic N-benzyloxycarbonyl (Cbz) amino acids is a key strategy for obtaining enantiopure building blocks. In a comparative study of porcine pancreatic lipase (PPL)-catalyzed hydrolysis of various N-benzyloxycarbonyl-DL-amino acid esters, the glyceryl ester of Z-DL-phenylalanine (Z-DL-Phe-OGly) demonstrated exceptionally high enantioselectivity [1]. The L-enantiomer was preferentially hydrolyzed with an enantiomeric ratio (E) value exceeding 100, leading to completion of the reaction within 20 minutes [1]. This is in contrast to other derivatives like the corresponding carbamoylmethyl (Cam) ester (Z-DL-Phe-OCam), which also underwent rapid hydrolysis but with significantly poorer L-enantioselectivity [1].
| Evidence Dimension | Enantioselectivity of enzymatic hydrolysis |
|---|---|
| Target Compound Data | E > 100 (L-enantiomer preferential), 20 min to completion |
| Comparator Or Baseline | Z-DL-Phe-OCam (Carbamoylmethyl ester of Z-DL-phenylalanine) |
| Quantified Difference | Target (E>100) vs. Comparator (Poor L-enantioselectivity) |
| Conditions | PPL-catalyzed hydrolysis in acetonitrile/0.02 M phosphate buffer (70% v/v, pH 7.0) at 30°C |
Why This Matters
This data directly validates the use of specific ester derivatives of the target compound in high-fidelity biocatalytic routes to produce enantiopure phenylalanine, a strategy not equally effective with alternative esters or other amino acid scaffolds.
- [1] Kagawa, K. I.; Matsubara, T.; Kawashiro, K. Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters. Biocatalysis and Biotransformation 2008, 26 (3), 186-196. View Source
